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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of INCB059872 tosylate, a potent

and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). We will delve into its core

mechanism of action, the intricate signaling pathways it modulates, and the preclinical and

clinical data that underscore its promise as a therapeutic agent in oncology.

Introduction to LSD1 and its Role in Cancer
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide

(FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation.[1] It primarily

functions to demethylate mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading

to transcriptional repression of target genes.[1] Additionally, LSD1 can demethylate

H3K9me1/2, which is associated with transcriptional activation.[1]

LSD1 is a key component of several protein complexes, most notably the CoREST complex,

which also includes histone deacetylases 1 and 2 (HDAC1/2) and REST corepressor 1

(RCOR1).[2] This complex is crucial for repressing neuronal genes in non-neuronal cells and is

implicated in a variety of cellular processes, including differentiation and hematopoiesis.

In numerous cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC),

and various solid tumors, LSD1 is overexpressed.[3][4] This overexpression contributes to

oncogenesis by suppressing the expression of tumor suppressor genes and blocking cellular
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differentiation, thereby maintaining a stem-cell-like state.[3][5] Consequently, LSD1 has

emerged as a compelling therapeutic target for cancer drug development.

INCB059872 Tosylate: An Irreversible LSD1 Inhibitor
INCB059872 is an orally bioavailable, potent, and selective irreversible inhibitor of LSD1.[1][6]

[7] Its mechanism of action involves the formation of a covalent adduct with the FAD cofactor of

LSD1, leading to its inactivation.[5] This irreversible inhibition results in a sustained

pharmacodynamic effect.

The inhibition of LSD1 by INCB059872 leads to two primary epigenetic consequences:

Increased H3K4 methylation: By blocking the demethylation of H3K4, INCB059872

enhances the levels of H3K4me1/2, which are marks associated with active transcription.

This leads to the increased expression of tumor suppressor genes.[1][8]

Increased H3K9 methylation: Inhibition of LSD1 also promotes the methylation of H3K9, a

mark associated with transcriptional repression. This results in the decreased transcription of

genes that promote tumor growth.[1][7]

Collectively, these epigenetic modifications trigger a cascade of downstream effects, including

the induction of cellular differentiation and the inhibition of tumor cell proliferation.[9][10]

The INCB059872-Mediated LSD1 Inhibition Pathway
The antitumor effects of INCB059872 are rooted in its ability to disrupt the normal functioning of

the LSD1-CoREST complex and modulate key transcription factors. A critical aspect of this

pathway involves the regulation of Growth Factor Independence 1 (GFI1) and GFI1B, which

are transcriptional repressors crucial for hematopoietic development.[6]

In myeloid leukemia, the inhibition of LSD1 by INCB059872 leads to a loss of CoREST activity

and the subsequent activation of GFI1-regulated genes.[6][11] This disruption of the

GFI1/GFI1B regulatory network is a key driver of the differentiation of leukemia cells.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5021031/
https://www.researchgate.net/publication/305668317_Abstract_4704_The_evaluation_of_INCB059872_an_FAD-directed_inhibitor_of_LSD1_in_preclinical_models_of_human_small_cell_lung_cancer
https://www.benchchem.com/product/b15623893?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/lysine-specific-demethylase-1-inhibitor-incb059872
https://pubmed.ncbi.nlm.nih.gov/32422235/
https://www.medchemexpress.com/incb059872-tosylate.html?locale=ko-KR
https://www.researchgate.net/publication/305668317_Abstract_4704_The_evaluation_of_INCB059872_an_FAD-directed_inhibitor_of_LSD1_in_preclinical_models_of_human_small_cell_lung_cancer
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/lysine-specific-demethylase-1-inhibitor-incb059872
https://ckb.genomenon.com/drug/show/8699
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/lysine-specific-demethylase-1-inhibitor-incb059872
https://www.medchemexpress.com/incb059872-tosylate.html?locale=ko-KR
https://pmc.ncbi.nlm.nih.gov/articles/PMC6894138/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7906834/
https://pubmed.ncbi.nlm.nih.gov/32422235/
https://pubmed.ncbi.nlm.nih.gov/32422235/
https://www.semanticscholar.org/paper/Nascent-transcript-and-single-cell-RNA-seq-analysis-Johnston-Ramsey/8847aeba7822df54d071ba5d15c142263bbbc428
https://pubmed.ncbi.nlm.nih.gov/32422235/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Action

Target Enzyme

Histone Modifications

Gene Expression

Cellular Outcomes
INCB059872

LSD1-FAD Complex

Irreversible Inhibition

LSD1 (KDM1A)

FAD
cofactor

H3K4me1/2Demethylates

H3K9me1/2Demethylates

Increased H3K4me2
Inhibition leads to

Increased H3K9me2
Inhibition leads to

GFI1/GFI1B Regulated Genes
Inhibition activates

Tumor Suppressor Genes
Upregulation

Oncogenes
Downregulation

Inhibition of Proliferation

Apoptosis

Cell Differentiation

LSD1
binds

Click to download full resolution via product page

Caption: INCB059872 signaling pathway.

Quantitative Preclinical Data
INCB059872 has demonstrated potent anti-proliferative activity across a range of cancer cell

lines, particularly in SCLC and AML.
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Cell Line Cancer Type EC50 (nM) Citation

SCLC Panel
Small Cell Lung

Cancer
47 - 377 [5][9]

NCI-H526
Small Cell Lung

Cancer
Not specified [5]

NCI-H1417
Small Cell Lung

Cancer
Not specified [5]

THP-1
Acute Myeloid

Leukemia
< 1 (H3K4me2) [9]

Note: EC50 values represent the concentration of a drug that gives half-maximal response.

In preclinical xenograft models, orally administered INCB059872 has shown significant tumor

growth inhibition.[5][9] In a human AML xenograft model, INCB059872 induced differentiation

and prolonged the survival of leukemic mice.[9] Similarly, in SCLC xenograft models (NCI-H526

and NCI-H1417), INCB059872 inhibited tumor growth and induced the expression of target

genes such as FEZ1 and UMODL1.[5][9]

Key Experimental Protocols
The mechanism of action of INCB059872 has been elucidated through a variety of advanced

molecular biology techniques.

Precision Nuclear Run-On Sequencing (PRO-seq)
Objective: To measure nascent transcription at the genome-wide level to identify the earliest

transcriptional changes following INCB059872 treatment.

Methodology:

AML cell lines (e.g., THP-1) are treated with INCB059872 or a vehicle control for a short

duration (e.g., 24 hours).[2]

Nuclei are isolated, and run-on transcription is performed in the presence of biotin-NTPs,

which are incorporated into newly transcribed RNA.
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The nascent biotinylated RNA is isolated and subjected to library preparation for high-

throughput sequencing.

Sequencing reads are mapped to the genome to quantify transcriptional activity at genes

and enhancers.[2]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Objective: To map the genomic localization of histone modifications (e.g., H3K4me1,

H3K4me2) and LSD1 binding following INCB059872 treatment.

Methodology:

Cells are treated with INCB059872 or a vehicle control.

Chromatin is cross-linked with formaldehyde, and the DNA is sheared into small

fragments.

Antibodies specific to the protein or histone modification of interest are used to

immunoprecipitate the corresponding chromatin fragments.

The cross-links are reversed, and the associated DNA is purified.

The purified DNA is sequenced, and the reads are mapped to the genome to identify

regions of enrichment.

Single-Cell RNA Sequencing (scRNA-seq)
Objective: To characterize the heterogeneity of gene expression changes at the single-cell

level in response to INCB059872.

Methodology:

Bone marrow samples from patients or treated mice are processed to obtain a single-cell

suspension.[6][11]

Individual cells are captured, and their RNA is barcoded and reverse-transcribed.
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The resulting cDNA is amplified, and sequencing libraries are prepared.

High-throughput sequencing is performed, and the data is analyzed to identify distinct cell

populations and their gene expression profiles. This allows for the assessment of shifts in

cell populations (e.g., accumulation of megakaryocyte early progenitor cells) and gene

expression changes associated with GFI1/GFI1B regulation.[6][11]
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Caption: Key experimental workflows.

Clinical Development and Future Directions
INCB059872 has been evaluated in Phase I clinical trials for myeloid malignancies.[6][11]

Clinical data has shown that treatment with INCB059872 can lead to shifts in gene expression

associated with GFI1/GFI1B regulation, consistent with preclinical findings.[6] One of the

observed dose-limiting toxicities is thrombocytopenia, which may be explained by the

accumulation of megakaryocyte early progenitor cells with stem cell-like gene expression

signatures.[6]

The exploration of INCB059872 in combination with other therapeutic agents is a promising

avenue for future research. For instance, co-treatment with hypomethylating agents like

azacitidine has shown clinical responses in some patients.[6] Furthermore, given the role of

LSD1 in regulating immune checkpoint proteins and tumor immunogenicity, there is a strong

rationale for investigating INCB059872 in combination with immunotherapy.[12]

Conclusion
INCB059872 tosylate is a potent and selective irreversible inhibitor of LSD1 with a well-

defined mechanism of action. By modulating histone methylation and disrupting key

transcriptional regulatory networks, INCB059872 induces differentiation and inhibits the growth

of cancer cells. The comprehensive preclinical data, coupled with early clinical findings,

highlight the therapeutic potential of this compound in various hematological and solid tumors.

Further clinical investigation, particularly in combination therapies, will be crucial in fully

realizing the clinical utility of INCB059872 in the treatment of cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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